molecular formula C12H16Cl2N4O B2764460 (3R,5S)-5-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol dihydrochloride CAS No. 2137135-74-9

(3R,5S)-5-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol dihydrochloride

Cat. No.: B2764460
CAS No.: 2137135-74-9
M. Wt: 303.19
InChI Key: MZUDNKFYUVOPTQ-NKRBYZSKSA-N
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Description

(3R,5S)-5-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol dihydrochloride is a useful research compound. Its molecular formula is C12H16Cl2N4O and its molecular weight is 303.19. The purity is usually 95%.
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Scientific Research Applications

  • Antimicrobial Activity and Surface Activity

    • The 1,2,4-triazole derivatives, related to the compound , exhibit antimicrobial activity and can be used as surface active agents (El-Sayed, 2006).
  • Chemical Synthesis and Reactions

    • Synthesis and reactions involving 1,2,4-triazole derivatives have been explored, including the formation of 1,2,4-triazolo[1,5-a]pyridines through a metal-free synthesis process (Zheng et al., 2014).
  • Stereoselective Synthesis

    • Stereoselective synthesis techniques have been developed for compounds related to (3R,5S)-5-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol dihydrochloride. These methods focus on maintaining stereochemical purity in the final products (Kaczyński et al., 2016).
  • Synthesis of Derivatives for Biological Studies

    • The synthesis of new derivatives of 1,2,4-triazole-3-thiol, which are important for exploring biological activities, has been studied. These derivatives are seen as promising candidates for further biological evaluation (Gotsulya et al., 2018).
  • Catalytic and Coordination Chemistry

    • Compounds containing 1,2,4-triazole have been used in catalytic and coordination chemistry, particularly in the synthesis of complexes with metals like rhodium (Konrad et al., 2009).
  • Synthesis and Antibacterial Activity

    • Pyridyl polyheterocyclic oxime-ether Schiff bases containing s-triazole and oxadiazole subunits have been synthesized, showing antibacterial activity against various bacteria (Hu et al., 2006).
  • Synthesis of Palladium and Platinum Complexes

    • New 1,2,3-triazole ligands have been synthesized, and their reactions with palladium and platinum have been explored, resulting in the formation of mononuclear cis-dichloropalladium and platinum complexes (Schweinfurth et al., 2009).
  • Structural Elucidation and Antimicrobial Screening

    • N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives have been synthesized and screened for their antimicrobial activities (MahyavanshiJyotindra et al., 2011).
  • Corrosion Inhibition

    • Schiff's bases of pyridyl substituted triazoles have been studied as effective corrosion inhibitors for mild steel in hydrochloric acid solutions, demonstrating significant inhibition efficiency (Ansari et al., 2014).

Properties

IUPAC Name

(3R,5S)-5-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O.2ClH/c17-9-6-10(13-7-9)12-14-11(15-16-12)8-4-2-1-3-5-8;;/h1-5,9-10,13,17H,6-7H2,(H,14,15,16);2*1H/t9-,10+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUDNKFYUVOPTQ-NKRBYZSKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C2=NC(=NN2)C3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C2=NC(=NN2)C3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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